molecular formula C20H22N2O2 B3811706 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol

3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol

Cat. No. B3811706
M. Wt: 322.4 g/mol
InChI Key: PJOPDNQZZHFMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol, also known as Clonidine, is a medication commonly used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine is a potent alpha-2 adrenergic receptor agonist that acts centrally to reduce sympathetic outflow and decrease blood pressure. However, beyond its clinical applications, Clonidine has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol acts as an agonist of alpha-2 adrenergic receptors in the brain and spinal cord. By binding to these receptors, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol inhibits the release of norepinephrine, a neurotransmitter that regulates sympathetic nervous system activity. This leads to a decrease in sympathetic outflow, resulting in reduced blood pressure, decreased heart rate, and decreased vascular resistance. Additionally, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has a wide range of biochemical and physiological effects, including its ability to reduce blood pressure, decrease heart rate, and decrease sympathetic nervous system activity. 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has also been shown to modulate the release of other neurotransmitters, including dopamine, serotonin, and GABA, and to have analgesic and sedative effects. Additionally, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.

Advantages and Limitations for Lab Experiments

3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has several advantages for use in lab experiments, including its well-characterized mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol also has several limitations, including its potential for off-target effects, its short half-life, and its dependence on the dose and route of administration.

Future Directions

There are several potential future directions for research on 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol, including its use in the treatment of psychiatric disorders, such as depression and anxiety, its potential for use in the treatment of chronic pain, and its potential for use in the modulation of the HPA axis in stress-related disorders. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol and to develop more selective and potent alpha-2 adrenergic receptor agonists.

Scientific Research Applications

3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been studied in a wide range of research applications, including neuroscience, pharmacology, and physiology. In neuroscience, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been used as a tool to study the role of alpha-2 adrenergic receptors in the modulation of neuronal activity and neuroplasticity. In pharmacology, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been used to investigate the pharmacokinetics and pharmacodynamics of alpha-2 adrenergic receptor agonists and their potential therapeutic applications. In physiology, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been used to study the cardiovascular and respiratory effects of alpha-2 adrenergic receptor activation.

properties

IUPAC Name

3-[5-(2,6-dimethylphenyl)-4-phenylimidazol-1-yl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-7-6-8-15(2)18(14)20-19(16-9-4-3-5-10-16)21-13-22(20)11-17(24)12-23/h3-10,13,17,23-24H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPDNQZZHFMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C(N=CN2CC(CO)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol
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